4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide
Overview
Description
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound that features a piperazine ring substituted with a benzyl group and an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide might interact with its targets in a similar way, leading to changes in cell cycle progression and apoptosis.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that multiple pathways are affected. These could potentially include pathways related to cell cycle regulation, apoptosis, and various disease-specific pathways.
Result of Action
Based on the potential activities of indole derivatives and the observed effects of a similar compound , it is plausible that this compound could induce apoptosis, alter cell cycle progression, and inhibit tubulin polymerization.
Biochemical Analysis
Biochemical Properties
4-Benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, which is crucial for cell division. The compound inhibits tubulin polymerization, thereby disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase . Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases, a family of protease enzymes that play essential roles in programmed cell death .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound has been observed to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic proteins like Bax . This modulation of gene expression leads to increased apoptosis in cancer cells. Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for rapid cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, preventing tubulin polymerization and microtubule formation . This binding interaction is crucial for its anti-cancer activity. Additionally, the compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to the compound results in sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either be excreted or further metabolized, affecting the overall metabolic flux. The compound also interacts with cofactors such as NADPH, which are essential for its biotransformation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic cation transporters and distributed to various cellular compartments . It tends to accumulate in the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and DNA . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . This targeted localization is essential for its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Piperazine Ring Formation: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The indole moiety is then coupled with the piperazine ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anticancer agent.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of piperazine and indole derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: Similar indole and piperazine structure.
1-benzyl-4-(1-methyl-1H-indol-3-yl)piperazine: Similar piperazine and indole moiety.
Uniqueness
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other similar compounds. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for further research in anticancer therapy .
Properties
IUPAC Name |
4-benzyl-N-(1-methylindol-3-yl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-23-16-19(18-9-5-6-10-20(18)23)22-21(26)25-13-11-24(12-14-25)15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBMDWAOAAGHSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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